(Octane-1,8-diyl)bis(diphenylarsane)
Description
(Octane-1,8-diyl)bis(diphenylarsane) is a bidentate organoarsenic compound featuring an octane-diyl backbone (C₈H₁₆) linking two diphenylarsane groups. Arsenic’s lower electronegativity compared to nitrogen or phosphorus may confer distinct electronic properties, influencing reactivity and ligand behavior .
Properties
CAS No. |
82195-45-7 |
|---|---|
Molecular Formula |
C32H36As2 |
Molecular Weight |
570.5 g/mol |
IUPAC Name |
8-diphenylarsanyloctyl(diphenyl)arsane |
InChI |
InChI=1S/C32H36As2/c1(3-17-27-33(29-19-9-5-10-20-29)30-21-11-6-12-22-30)2-4-18-28-34(31-23-13-7-14-24-31)32-25-15-8-16-26-32/h5-16,19-26H,1-4,17-18,27-28H2 |
InChI Key |
JYCXSYIMUUTHBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[As](CCCCCCCC[As](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Phosphonate Derivatives (e.g., Compounds 55–59 in ):
- Structure: Octane-diyl-linked bis(phosphonate) groups with aminopropyl/guanidinopropyl side chains.
- Key Differences : Phosphorus in phosphonates vs. arsenic in the target compound. Phosphonates exhibit higher hydrolytic stability and are widely used in antimicrobial agents .
- Applications : Antimicrobial activity due to membrane-targeting properties .
Urea/Amide Derivatives (e.g., –5):
- Structure: Octane-diyl-linked nitrophenylureylbenzamide or aminobenzamide groups.
- Key Differences : Nitrogen-based hydrogen-bonding motifs vs. arsenic’s metalloid character. Urea derivatives show anion recognition capabilities (e.g., 8e in binds anions via NH groups) .
- Thermal Properties : Melting points range widely (e.g., 178–268°C), influenced by substituent polarity and crystallinity .
- Structure : Octane-diyl-linked triazine cores with dimethoxybenzyl groups.
- Key Differences : Nitrogen-rich heterocycles vs. arsenic’s lone-pair availability. Triazines are exploited in supramolecular chemistry and drug design .
Dichloroacetamide Derivatives (–14):
- Structure : N,N'-(Octane-1,8-diyl)bis(2,2-dichloroacetamide).
- Key Differences: Chlorinated acetamide groups vs. aromatic arsenic moieties.
Physical and Spectral Properties
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